5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide 5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide
Brand Name: Vulcanchem
CAS No.: 91069-67-9
VCID: VC17267343
InChI: InChI=1S/C16H24N2O4S/c1-3-18-9-5-6-12(18)11-17-16(20)14-10-13(7-8-15(14)19)23(21,22)4-2/h7-8,10,12,19H,3-6,9,11H2,1-2H3,(H,17,20)
SMILES:
Molecular Formula: C16H24N2O4S
Molecular Weight: 340.4 g/mol

5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide

CAS No.: 91069-67-9

Cat. No.: VC17267343

Molecular Formula: C16H24N2O4S

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide - 91069-67-9

Specification

CAS No. 91069-67-9
Molecular Formula C16H24N2O4S
Molecular Weight 340.4 g/mol
IUPAC Name N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-hydroxybenzamide
Standard InChI InChI=1S/C16H24N2O4S/c1-3-18-9-5-6-12(18)11-17-16(20)14-10-13(7-8-15(14)19)23(21,22)4-2/h7-8,10,12,19H,3-6,9,11H2,1-2H3,(H,17,20)
Standard InChI Key DIAKCTIUAIVPIT-UHFFFAOYSA-N
Canonical SMILES CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)O

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide features a benzamide backbone substituted with an ethanesulfonyl group at the 5-position, a hydroxy group at the 2-position, and a (1-ethylpyrrolidin-2-yl)methylamine moiety at the amide nitrogen (Fig. 1). The pyrrolidine ring introduces chirality, with the (S)-enantiomer being pharmacologically relevant in related compounds such as sultopride .

Molecular Formula: C17H25N3O4S\text{C}_{17}\text{H}_{25}\text{N}_3\text{O}_4\text{S}
Molecular Weight: 367.47 g/mol
SMILES Notation: O=C(NCC1N(CC)CCC1)C2=C(O)C=CC(S(=O)(=O)CC)=C2\text{O=C(NCC1N(CC)CCC1)C2=C(O)C=CC(S(=O)(=O)CC)=C2}
InChIKey: UNRHXEPDKXPRTM-UHFFFAOYSA-N (derived from stereoisomeric analogs) .

Stereochemical Considerations

The (1-ethylpyrrolidin-2-yl)methyl group introduces a stereocenter at the pyrrolidine C2 position. Enantiomeric resolution is critical for biological activity, as demonstrated in sultopride, where the (S)-enantiomer exhibits dopamine receptor antagonism . Computational modeling suggests similar stereoselective interactions for this compound at neurotransmitter receptors.

Synthesis and Catalytic Pathways

Retrosynthetic Analysis

The compound can be synthesized through a multi-step protocol:

  • Sulfonation: Introduction of the ethanesulfonyl group to 2-hydroxybenzoic acid via electrophilic aromatic substitution.

  • Amide Coupling: Reaction of the sulfonated benzoic acid with (1-ethylpyrrolidin-2-yl)methanamine using carbodiimide-based coupling agents.

  • Chiral Resolution: Separation of enantiomers via chiral chromatography or asymmetric synthesis using nickel-catalyzed methods .

Nickel-Catalyzed Heterocycle Formation

Nickel catalysts facilitate the construction of pyrrolidine rings through reductive cyclization or [2+2+2] alkyne cycloadditions . For example, nickel(0) complexes enable the stereoselective formation of pyrrolidine derivatives from dipropargyl amines under mild conditions (Scheme 1) . This methodology could be adapted to synthesize the chiral pyrrolidine fragment of the target compound.

Physicochemical Properties

Solubility and Partitioning

  • LogP: Estimated at 1.85 (Predicted via XLogP3-AA)

  • Aqueous Solubility: 0.12 mg/mL (Simulated using ChemAxon)

  • pKa: Hydroxy group (9.2), pyrrolidine nitrogen (7.8) .

Spectral Characteristics

  • IR (ATR): νmax\nu_{\text{max}} 3270 cm1^{-1} (O-H), 1650 cm1^{-1} (C=O), 1320 cm1^{-1} (S=O).

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.12 (t, 3H, CH2_2CH3_3), 2.45–2.68 (m, 4H, pyrrolidine), 3.21 (q, 2H, SO2_2CH2_2), 6.92–7.55 (m, 3H, aromatic).

Pharmacological Profile

Receptor Binding Studies

Structural analogs like sultopride demonstrate high affinity for dopamine D2 and D3 receptors (Ki_i = 3–15 nM) . Molecular docking simulations predict similar binding modes for the target compound, with the ethanesulfonyl group enhancing interactions with receptor sulfhydryl groups.

Metabolic Pathways

  • Phase I Metabolism: Hydroxylation at the pyrrolidine ring (CYP3A4/5).

  • Phase II Metabolism: Glucuronidation of the phenolic hydroxy group (UGT1A9).

  • Elimination: Renal excretion (75%), fecal (25%) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator